molecular formula C11H8N2 B12094123 7-Methylisoquinoline-1-carbonitrile

7-Methylisoquinoline-1-carbonitrile

Cat. No.: B12094123
M. Wt: 168.19 g/mol
InChI Key: QSTNNDICZUFOSM-UHFFFAOYSA-N
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Description

7-Methylisoquinoline-1-carbonitrile is an organic compound with the molecular formula C11H8N2 It belongs to the class of isoquinolines, which are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylisoquinoline-1-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . This method can be adapted to produce isoquinoline derivatives, including this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale adaptations of laboratory synthesis methods. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 7-Methylisoquinoline-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are common.

    Substitution: Halogenation, nitration, and sulfonation reactions typically use reagents like halogens, nitric acid, and sulfuric acid, respectively.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline N-oxides, while substitution reactions can produce halogenated or nitrated derivatives .

Scientific Research Applications

7-Methylisoquinoline-1-carbonitrile has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism by which 7-Methylisoquinoline-1-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes. The exact pathways can vary depending on the specific biological context and the derivatives being studied .

Comparison with Similar Compounds

    Isoquinoline: A parent compound with similar structural features but lacking the methyl and carbonitrile groups.

    Quinoline: Another related compound with a similar fused ring structure but different nitrogen positioning.

Uniqueness: 7-Methylisoquinoline-1-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. Its derivatives can exhibit different properties compared to other isoquinoline or quinoline derivatives .

Properties

Molecular Formula

C11H8N2

Molecular Weight

168.19 g/mol

IUPAC Name

7-methylisoquinoline-1-carbonitrile

InChI

InChI=1S/C11H8N2/c1-8-2-3-9-4-5-13-11(7-12)10(9)6-8/h2-6H,1H3

InChI Key

QSTNNDICZUFOSM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=CN=C2C#N

Origin of Product

United States

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